molecular formula C10H14O2 B13836301 4-Hydroxy-4-methyl-2-propan-2-ylcyclohexa-2,5-dien-1-one

4-Hydroxy-4-methyl-2-propan-2-ylcyclohexa-2,5-dien-1-one

Cat. No.: B13836301
M. Wt: 166.22 g/mol
InChI Key: WRZMTCFJCIPNFG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-methyl-2-propan-2-ylcyclohexa-2,5-dien-1-one typically involves the reaction of 2,6-di-tert-butylphenol with oxidizing agents. One common method is the oxidation of 2,6-di-tert-butylphenol using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and catalytic processes can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-methyl-2-propan-2-ylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Hydroxy-4-methyl-2-propan-2-ylcyclohexa-2,5-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-methyl-2-propan-2-ylcyclohexa-2,5-dien-1-one involves its ability to donate hydrogen atoms, which can neutralize free radicals. This antioxidant activity is attributed to the presence of the hydroxyl group and the stability of the resulting phenoxyl radical. The compound can interact with various molecular targets and pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-4-methyl-2-propan-2-ylcyclohexa-2,5-dien-1-one is unique due to its specific structure, which imparts distinct antioxidant properties. Compared to similar compounds, it has a higher stability of the phenoxyl radical, making it a more effective antioxidant .

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

4-hydroxy-4-methyl-2-propan-2-ylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C10H14O2/c1-7(2)8-6-10(3,12)5-4-9(8)11/h4-7,12H,1-3H3

InChI Key

WRZMTCFJCIPNFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(C=CC1=O)(C)O

Origin of Product

United States

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